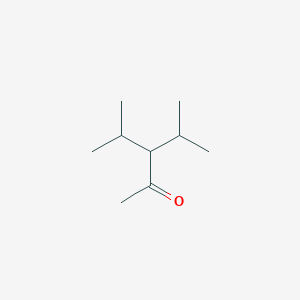![molecular formula C9H11NO2 B3382704 N-[(2-ethoxyphenyl)methylidene]hydroxylamine CAS No. 352220-16-7](/img/structure/B3382704.png)
N-[(2-ethoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethoxyphenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . . This compound is primarily used in scientific research and as a synthetic intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(2-ethoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for larger scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes.
Scientific Research Applications
Chemistry: N-[(2-ethoxyphenyl)methylidene]hydroxylamine is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Biology: In biological research, it is used to study enzyme inhibition and as a probe for biochemical pathways involving oxime derivatives .
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- Benzaldehyde oxime
- 2-methoxybenzaldehyde oxime
- 2-chlorobenzaldehyde oxime
Comparison:
- N-[(2-ethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets .
- Compared to benzaldehyde oxime , the ethoxy group provides additional steric and electronic effects, potentially enhancing its stability and specificity in reactions .
- 2-methoxybenzaldehyde oxime and 2-chlorobenzaldehyde oxime have different substituents (methoxy and chloro groups, respectively), which can alter their chemical properties and applications .
Properties
CAS No. |
352220-16-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3 |
InChI Key |
WZRKOXBTHOWETA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NO |
Canonical SMILES |
CCOC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)
![Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate](/img/structure/B3382650.png)











